4-[(4-bromobenzyl)oxy]-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(4-bromobenzyl)oxy]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains several functional groups including a bromobenzyl group, a chloropyridinyl group, and an isoindole dione group .
Molecular Structure Analysis
The molecular formula of the compound is C22H14BrClF3N3O3 . It contains a bromobenzyl group attached to an isoindole ring via an ether linkage. The isoindole ring is also substituted with a chloropyridinyl group via an amine linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the bromine atom in the bromobenzyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, its solubility would be influenced by the polar and nonpolar groups present .Scientific Research Applications
Synthesis and Characterization
Research on isoindole-1,3-dione derivatives and related compounds involves the synthesis and characterization of novel compounds with potential chemotherapeutic applications. For instance, Jain, Nagda, and Talesara (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, evaluating them as potential chemotherapeutic agents due to their antimicrobial activities. These studies highlight the compound's relevance in developing new chemotherapeutic agents, underscoring the importance of isoindole-1,3-dione frameworks in medicinal chemistry research (Jain, Nagda, & Talesara, 2006).
Molecular Structure Analysis
Investigations into the molecular structure of isoindole-1,3-dione derivatives, such as those conducted by Anouar et al. (2019), provide critical insights into the crystal structure and IR spectrum studies. These studies are foundational in understanding the compound's chemical behavior and potential interactions, which is essential for further applications in materials science and pharmaceutical research (Anouar et al., 2019).
Chemical Reactions and Mechanisms
The exploration of chemical reactions involving isoindole-1,3-dione derivatives, as demonstrated by studies on the reaction products of similar derivatives, is crucial for extending the compound's applications in synthetic chemistry. For example, Nan'ya et al. (1986) investigated the reaction products of 2H‐isoindole‐4,7‐dione derivatives, leading to the synthesis of novel compounds with potential applications in creating new materials or as intermediates in pharmaceuticals (Nan'ya, Tange, Maekawa, & Ueno, 1986).
Application in Material Science
The potential application of isoindole-1,3-dione derivatives in material science, particularly in the synthesis of mesogenic Schiff bases with liquid crystalline properties, is highlighted by Dubey et al. (2018). Their research on the synthesis, structural, and mesophase characterization of isoindoline-1,3-dione-based mesogenic Schiff bases underscores the versatility of isoindole-1,3-dione derivatives in designing new materials with specific optical and electronic properties (Dubey et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClF3N3O3/c1-29(19-16(24)9-13(10-28-19)22(25,26)27)30-20(31)15-3-2-4-17(18(15)21(30)32)33-11-12-5-7-14(23)8-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINZJSXHOJADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)OCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.